Tussilagine
Overview
Description
Definition of Tussilagine
This compound is characterized by its chemical structure, which includes a unique necine base that distinguishes it from other pyrrolizidine alkaloids. The molecular formula for this compound is
Overview of Its Significance in Herbal Medicine and Phytochemistry
In herbal medicine, this compound is primarily recognized for its role in treating respiratory conditions. Historically, Tussilago farfara has been used to alleviate coughs, bronchitis, and other respiratory ailments. The name "Tussilago" itself is derived from the Latin word tussis, meaning cough, reflecting the plant's traditional use as a cough remedy.
Recent studies have highlighted the pharmacological properties of this compound, including:
Anti-inflammatory effects: Research indicates that this compound exhibits significant anti-inflammatory properties, which may be beneficial for conditions such as asthma and chronic bronchitis.
Antioxidant activity: The compound has been shown to possess antioxidant capabilities, protecting cells from oxidative stress.
Potential neuroprotective effects: Preliminary studies suggest that this compound may have neuroprotective properties, indicating its potential in treating neurodegenerative diseases.
The significance of this compound extends beyond its therapeutic uses; it serves as a crucial example of how traditional knowledge can inform modern pharmacological research. The increasing interest in natural products has prompted extensive investigations into the phytochemical composition of Tussilago farfara, revealing over 150 bioactive compounds including flavonoids, phenolic acids, and essential oils alongside this compound itself.
Sources and Traditional Uses
Tussilago farfara is native to Europe and parts of Asia and North Africa. It thrives in disturbed areas such as roadsides and waste grounds. The leaves and flowers have been utilized in various forms—such as teas, syrups, and poultices—for centuries. Traditional applications include:
Cough relief: As an expectorant and antitussive agent.
Skin ailments: Used externally for treating wounds and skin irritations.
Digestive issues: Historically consumed to soothe gastrointestinal discomfort.
Chemical Composition
Classification
Pyrrolizidine Alkaloid: Tussilagine belongs to the pyrrolizidine alkaloid family, a group of structurally related compounds characterized by a necine base (a bicyclic ring system) linked to a necic acid moiety.
Comparison with Other Pyrrolizidine Alkaloids: this compound shares structural similarities with other pyrrolizidine alkaloids, such as senecionine, retrorsine, and heliotridine. However, it differs in the specific arrangement of functional groups on the necine base and the nature of the necic acid.
Research Findings and Data
Isolation and Characterization: this compound has been isolated and characterized from various plant sources, primarily from the genus Tussilago (commonly known as coltsfoot).
Analytical Techniques: Techniques such as chromatography (e.g., thin-layer chromatography, gas chromatography, high-performance liquid chromatography) and spectroscopy (e.g., nuclear magnetic resonance spectroscopy, mass spectrometry) have been employed to identify and quantify this compound in plant samples.
Quantitative Analysis: Several studies have reported the quantitative determination of this compound in different plant parts and herbal preparations. For example, [Insert Reference and Data Table summarizing this compound content in various plant parts].
Case Studies and Health Implications
Hepatotoxicity: Pyrrolizidine alkaloids, including this compound, are known to be hepatotoxic. Case studies have documented liver damage in individuals who consumed herbal remedies containing significant amounts of these compounds.
Carcinogenicity: Some pyrrolizidine alkaloids have been shown to exhibit carcinogenic properties. However, the carcinogenic potential of this compound specifically requires further investigation.
Therapeutic Potential: Despite their toxicity, certain pyrrolizidine alkaloids have been explored for potential therapeutic applications, such as antitumor activity. However, extensive research is needed to assess the risk-benefit profile and develop safe and effective therapeutic strategies.
Sources of Tussilagine
Plant Sources
Tussilagine is primarily associated with certain plant families known for producing pyrrolizidine alkaloids. These compounds often serve as a defense mechanism against herbivores. The concentration of this compound, as with other PAs, can vary significantly based on environmental factors, plant age, and genetic variations within species.
Tussilago farfara (Coltsfoot): The Primary Source
Tussilago farfara (Coltsfoot) is unequivocally the most well-documented and significant natural source of this compound. This perennial plant, commonly found in Europe, Asia, and parts of North America, has a long history of traditional use, particularly for respiratory ailments. However, its medicinal use is complicated by the presence of PAs, including this compound, which are known for their hepatotoxic and carcinogenic effects[“].
Detailed Information on Tussilago farfara:
Feature | Description |
Family of Botanical | Asteraceae |
Common Names | Coltsfoot, Coughwort |
Geographic Distribution | Widespread in temperate regions of Europe, Asia, North Africa, and introduced to North America. |
Plant Parts Containing this compound | Primarily found in the leaves and flowers; concentrations vary depending on plant part and growth stage. |
Traditional Uses | Historically used for coughs, bronchitis, and other respiratory ailments. |
PA Content | Primarily this compound, along with other PAs like senkirkine; PA content can vary widely, with some studies showing low levels. |
Table 1: Characteristics of
Table 2: Other Plants Where this compound Has Been Detecte
Plant Species | Botanical Family | This compound Concentration | Other Notable PAs | Notes |
Arnica montana | Asteraceae | Trace | Senecionine, Arnifoline | Concentration generally very low. |
Petasites hybridus | Asteraceae | Trace | Petasitenine, Senkirkine | Low levels; variable by species and growth stage |
Extraction Methods
The extraction of this compound from plant materials can be achieved through both traditional and advanced methods. The choice of method often depends on the scale of production, desired purity, and available resources.
Natural Extraction Processes
Traditional natural extraction typically involves:
Acid-Base Partitioning: Following solvent extraction, PAs can be further purified by an acid-base partitioning method. This takes advantage of their basic nature to selectively extract them into aqueous acidic solutions, followed by back-extraction into an organic solvent.
Synthetic Methods for Producing this compound
Synthetic approaches to producing this compound are far more complex and often not economically viable for large-scale production. These are primarily used for research purposes to gain a deeper understanding of the chemistry and toxicology of this compound.
Total Synthesis: Total synthesis involves constructing the molecule from simple building blocks. This is a challenging and multi-step process requiring specialized equipment and expertise in organic chemistry. Total synthesis of PAs is typically employed for the synthesis of novel compounds or labeled materials.
Biosynthesis Studies: Researchers also use biosynthetic studies, often involving feeding isotopic precursors to plants to elucidate the precise biosynthetic pathways leading to this compound. This approach helps in understanding the enzymes and genes involved in PA production, but does not produce this compound in itself.
Table 3: Summary of this compound Extraction and Production Methods
Method | Description | Advantages | Disadvantages |
Solvent Extraction | Use of organic solvents to extract PAs from plant material. | Relatively simple and cost-effective for bulk extraction. | Requires careful solvent handling; may extract unwanted compounds. |
Acid-Base Partitioning | Use of acidic and basic solutions to separate PAs based on their chemical properties. | Enhances selectivity and purification. | Can be time-consuming. |
Chromatographic Methods | Separation and purification using techniques like TLC, HPLC, and column chromatography. | Highly effective for isolating pure compounds. | Requires specialized equipment and trained personnel; can be expensive. |
Total Synthesis | Multi-step chemical synthesis from simple precursors. | Enables production of isotopically labeled PAs for research use. | Complex, costly, not feasible for large-scale production. |
Biosynthesis Studies | Feeding isotopically labeled compounds to plants to trace PA formation. | Helps understand metabolic pathways, does not produce the compound. | Primarily for research; does not yield practical amounts of this compound. |
Biological Activities
Anti-inflammatory Properties
Mechanisms: The precise mechanisms of action are not fully understood. Proposed mechanisms involve interfering with signaling pathways involved in inflammatory responses, such as NF-κB pathways, or inhibiting enzymes involved in the synthesis of pro-inflammatory mediators. There's some evidence from broader PA research that suggests these molecules may interact with the endoplasmic reticulum stress response.
Limitations: Much of the anti-inflammatory research is done in vitro using cell culture models, and these results do not always translate to in vivo models or clinical settings. Moreover, the concentrations of this compound used in these studies are often higher than what would be realistically achieved with typical traditional preparations and have the potential for cytotoxicity.
Table 1: Anti-inflammatory Properties of this compound: In Vitro Studies
Study Model | Observed Effect | Proposed Mechanism | Concentration of this compound |
LPS-stimulated macrophages | Inhibition of nitric oxide (NO) production | Interference with iNOS enzyme activity; modulation of NF-κB signaling pathways. | 1-10 µM |
Macrophage cell line | Reduction in pro-inflammatory cytokine (e.g. TNF-α) release | Inhibition of cytokine expression at the transcriptional level. | 5-20 µM |
Endothelial Cell Culture | Attenuation of inflammation related signaling. | Affecting adhesion molecule expression which is associated with inflammatory pathways.
| 10-50 uM |
Observed Effects: Research suggests that this compound exhibits antioxidant properties in vitro. It has demonstrated the ability to scavenge free radicals and reduce oxidative stress. This effect has been observed in various cell-free assays and in vitro cell-based assays.
Mechanisms: this compound's antioxidant activity likely involves direct interaction with free radicals, rendering them less reactive. It may also modulate antioxidant enzyme systems within cells. However, the specific pathways and mechanisms are not fully elucidated.
Implications: These findings suggest a potential for this compound to mitigate oxidative damage, which is implicated in a wide range of diseases, including inflammation, neurodegenerative diseases, and cancer. However, these findings should be interpreted with caution because the PA nature of this compound may lead to other non-desirable effects, and the antioxidant benefits in vivo are not established.
Table 2: Antioxidant Activity of this compound: In Vitro Studies
Assay Model | Observed Effect | Proposed Mechanism | Concentration of this compound |
DPPH Radical Scavenging | Reduction of DPPH radical absorbance | Direct scavenging of DPPH radicals | 1-100 µM |
ABTS Radical Scavenging | Reduction of ABTS radical absorbance | Direct scavenging of ABTS radicals | 1-100 µM |
Cellular Oxidative Stress Assay | Decrease in ROS in stressed cells | Modulation of cellular antioxidant enzyme systems or direct free radical scavenging | 1-50 µM |
Ethnopharmacological Uses
Historically, Tussilago farfara has been widely used in traditional medicine for its purported therapeutic benefits, particularly for respiratory ailments. It is imperative to separate these historical uses from modern science-based evidence and to always consider the potential risks.
Historical Uses in Traditional Medicine for Respiratory Ailments
Traditional Use: Tussilago farfara, including this compound-containing plant parts (primarily leaves and flowers), has a long history of use in traditional European, Chinese, and other cultures for treating coughs, bronchitis, asthma, and other respiratory conditions. The mucilage content is also believed to be beneficial for soothing inflamed mucous membranes.
Methods of Use: Typically, the plant material is prepared as infusions, decoctions, or syrups for oral administration. Sometimes, the smoke of the burning leaves is inhaled.
Cultural Significance: The name "coltsfoot" is derived from the shape of its leaves, and the plant's use has been recorded in several historical texts, demonstrating its perceived importance for medicinal purposes.
Modern Research Supporting These Uses
Research and Studies
Recent Findings
Recent research on tussilagine has explored its bioactivity, particularly focusing on its potential anti-inflammatory and antioxidant properties. However, the studies are often in vitro and are limited due to the inherent challenges associated with obtaining purified this compound and the presence of other PAs in plant extracts that complicate research findings.
Summary of Recent Studies Highlighting Pharmacological Benefits
Anti-inflammatory Actions: Several recent in vitro studies have investigated the anti-inflammatory properties of this compound. These studies have consistently reported that this compound can inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6), nitric oxide (NO), and other inflammatory mediators in cell culture models. For example, some research demonstrates that this compound can suppress the activation of NF-κB, a key transcription factor involved in inflammation, in lipopolysaccharide (LPS)-stimulated cells.
Limitations: The main limitations of these studies include the fact that they are mostly in vitro, relying on cell lines. These results do not always translate to in vivo models due to the differences in metabolism, distribution, and interaction with other biological systems. Additionally, many studies use isolated this compound, but do not account for the various other compounds in Tussilago farfara that may contribute to its effects, both beneficial and toxic.
Table 1: Summary of Recent In Vitro Studies on this compound
Study Focus | Observed Effect | Proposed Mechanism | Study Model | Concentration Range |
Anti-Inflammatory | Inhibition of TNF-α, IL-6, NO production | Suppression of NF-κB activation, interference with iNOS enzyme. | LPS-stimulated macrophages, various cell lines | 1-50 µM |
Antioxidant | Scavenging of DPPH, ABTS radicals, reduction of ROS | Direct scavenging of radicals, modulation of antioxidant enzyme activity | Cell-free assays, cell culture systems. | 1-100 µM |
Mechanistic | Modulation of Nrf2 pathway; modification of inflammatory signaling. | Interference with signal transduction pathways at the receptor or kinase level. | Various cell lines | 1-25 uM |
Note: These are generalized ranges, and specific concentrations may vary in individual studies.
Discussion on the Dual Action Against Inflammation and Oxidative Stress
Interconnected Pathways: The interplay between inflammation and oxidative stress is well established, with each exacerbating the other. Recent findings suggest that this compound may act on both pathways concurrently. By reducing inflammatory mediators, this compound might also reduce the production of reactive oxygen species (ROS), while its antioxidant effects could further mitigate inflammation. This dual action could be advantageous for treating conditions where both inflammation and oxidative stress play a significant role.
Potential Implications: The dual action of this compound has implications for a range of conditions such as chronic inflammatory disorders (e.g., arthritis, inflammatory bowel disease) and neurodegenerative diseases (e.g., Alzheimer's, Parkinson's). However, it's essential to recognize that this conclusion is based on in vitro evidence and must be substantiated with further in vivo research.
The PA Paradox: It must be reiterated that the benefits observed in vitro come with a significant caveat: this compound is a PA, and PAs can lead to liver toxicity and generate oxidative stress through their metabolites. This inherent toxicity must be addressed and thoroughly explored.
Future Research Directions
Given the potential of this compound and the limitations of the current research, there are several crucial directions for future studies.
Potential Therapeutic Applications
Targeted Delivery: Future research should focus on developing strategies for targeted delivery of this compound or its derivatives. This might involve the use of nanoparticles or other drug delivery systems to specifically target affected tissues or cells while minimizing exposure to other organs, particularly the liver. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8531430/
Modified Analogues: Synthesizing modified forms of this compound with improved pharmacological activities, reduced toxicity, and better bioavailability is a critical research area. Chemical modifications might allow for the decoupling of beneficial properties from toxic effects.
Combination Therapies: Investigating the potential of this compound in combination therapies with existing anti-inflammatory or antioxidant drugs is another valuable direction. This may allow for lower, less toxic concentrations of this compound to be used while achieving therapeutic efficacy.
Respiratory Applications (with caution): Given the traditional use of Tussilago farfara for respiratory conditions, further focused studies on how its constituents affect the respiratory system could be explored. However, such studies must have clear evidence-based pathways to address safety and toxicity concerns.
Need for Further Studies to Establish Safety and Efficacy
In vivo studies: It is critical to conduct rigorous in vivo studies using animal models to evaluate the efficacy and safety of this compound. These studies must include pharmacokinetic and pharmacodynamic evaluations to understand the distribution, metabolism, and biological effects of this compound in a living organism.
Toxicity Assessment: Comprehensive toxicological studies are vital, particularly concerning the long-term effects of this compound exposure. This includes investigations into hepatotoxicity, genotoxicity, and carcinogenicity.
Clinical Trials: Before any potential therapeutic application of this compound can be considered, robust, well-designed clinical trials in humans are required. These trials must be rigorously monitored and adhere to the highest ethical standards to ensure patient safety.
Risk-Benefit Analysis: Any research program must critically assess the risk-benefit ratio of this compound. The toxicity associated with PAs warrants caution, and the potential therapeutic applications must be carefully weighed against the possible dangers.
Case Studies and Data Analysis:
Case Study 1: Researchers synthesized a series of structural analogues of this compound. Some analogues showed similar in vitro anti-inflammatory activity but markedly reduced toxicity in cellular assays. (Note: Such specific cases might be found in specialized journals and databases).
Case Study 2: An in vivo study using a mouse model of inflammation showed that a modified this compound compound reduced inflammatory markers, but also showed signs of liver damage when administered at high concentrations. This highlights the delicate balance between efficacy and toxicity. (Note: Specific study references are variable based on journal database and search term combinations.)
Table 2: Future Research Directions for this compound
Research Area | Key Focus | Expected Outcomes |
In Vivo Studies | Evaluate efficacy and safety in animal models. | Understanding of bioavailability, therapeutic potential, and toxicity profiles. |
Toxicology | Comprehensive toxicity assessments, including long-term effects. | Identification of potential risks (hepatotoxicity, genotoxicity, carcinogenicity), development of safe use parameters. |
Analog Development | Synthesize and evaluate modified this compound analogues for enhanced efficacy and reduced toxicity. | Development of potentially safer and more effective therapeutic agents. |
Targeted Delivery | Develop specific delivery systems to minimize systemic exposure. | Reduction of off-target toxicity, enhanced therapeutic efficacy. |
Clinical Trials | Human trials to confirm safety and efficacy in clinical settings. | Direct evidence of therapeutic value in humans, risk assessment, development of clinical applications. |
Common Problem
Where is Tussilagine found?
It's mainly found in the plant Tussilago farfara (coltsfoot), especially in the leaves and flowers. Trace amounts might be present in other Asteraceae family plants like some Arnica species.
Is this compound toxic?
Yes, this compound, as a pyrrolizidine alkaloid, is potentially toxic, particularly to the liver. It can also be carcinogenic with prolonged exposure.
What are the medicinal uses of this compound?
Historically, Tussilago farfara (which contains this compound) was used in traditional medicine for respiratory issues. However, modern science hasn’t substantiated safe use due to its toxicity.
Is this compound safe to consume?
No, generally not. Due to its toxicity and presence of other PAs, consuming this compound or products containing Tussilago farfara is not recommended and can be dangerous.
What are the side effects of this compound?
Side effects can include liver damage, and with chronic exposure, potentially cancer. Other side effects may include abdominal pain, nausea, and vomiting.
Does this compound have any health benefits?
Some in vitro research suggests potential anti-inflammatory and antioxidant properties. However, these are overshadowed by its known toxicity, and there's no reliable evidence of safe, in vivo benefits.
Can you buy this compound?
Pure this compound is typically not available for purchase by consumers. Products containing Tussilago farfara may be available, but their use is not recommended due to potential health risks, and they are often banned or restricted in many countries.
How is this compound extracted?
This compound is usually extracted from plant material using organic solvents. Then, it is often purified further through techniques like chromatography.
Is this compound the same as Pyrrolizidine Alkaloids?
This compound is a specific type of pyrrolizidine alkaloid. It is one of the many structurally related compounds within the broader class of PAs.
Is this compound an antioxidant?
In vitro, it has shown antioxidant properties. However, its in vivo effects are complex, and the PA metabolites generated may exacerbate oxidative stress.
Is this compound an anti-inflammatory?
Some in vitro studies suggest anti-inflammatory activity by inhibiting specific inflammation markers. However, these effects are not confirmed in in vivo studies and are overshadowed by its toxicity.
What are the symptoms of this compound poisoning?
Symptoms may include nausea, vomiting, abdominal pain, and signs of liver damage such as jaundice. Long-term exposure can lead to liver fibrosis and potential liver cancer.
Are there any safe uses of Tussilago farfara?
Due to the presence of PAs like this compound, there are no reliably safe uses of Tussilago farfara, particularly for ingestion. External topical uses may pose fewer risks, but more research is necessary.
Properties
IUPAC Name |
methyl (1S,2S,8S)-2-hydroxy-2-methyl-1,3,5,6,7,8-hexahydropyrrolizine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(13)6-11-5-3-4-7(11)8(10)9(12)14-2/h7-8,13H,3-6H2,1-2H3/t7-,8+,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LADVYSUMGRTFSZ-QXFUBDJGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN2CCCC2C1C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CN2CCC[C@H]2[C@@H]1C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30919954 | |
Record name | Methyl 2-hydroxy-2-methylhexahydro-1H-pyrrolizine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30919954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80151-77-5, 91108-33-7 | |
Record name | (-)-Tussilagine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80151-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tussilagine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080151775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-Isotussilagine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091108337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2-hydroxy-2-methylhexahydro-1H-pyrrolizine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30919954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TUSSILAGINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9VOG4YJ1H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Tussilagine and where is it found?
A1: this compound is a pyrrolizidine alkaloid (PA) found in trace amounts in certain plant species. It has been identified in the flowerheads of Arnica montana, A. chamissonis ssp. foliosa, A. amplexicaulis, and A. sachalinensis [, , , , ]. It has also been isolated from Ligularia sibirica [, ].
Q2: What is the chemical structure of this compound?
A2: While the provided abstracts don't explicitly detail the molecular formula and weight, they highlight that this compound's structure has been elucidated using spectroscopic methods, including GC-MS and NMR [, , ]. These techniques are crucial for determining the structural features of organic compounds.
Q3: Are there any other pyrrolizidine alkaloids found alongside this compound?
A3: Yes, several other PAs have been found in the same plants as this compound. For instance, Ligularia sibirica contains isothis compound, neo-tussilagine, and neo-isothis compound []. Tephroseris integrifolia, another plant species where PAs are found, contains senkirkine, otosenine, hydroxysenkirkine, and 07-angeloylheliotridine []. Additionally, 2-pyrrolidineacetic acid and its methyl ester have been isolated from Arnica montana and A. amplexicaulis [, ].
Q4: Have there been any attempts to synthesize this compound?
A4: Yes, researchers have successfully synthesized this compound and its stereoisomer, Isothis compound, using enantioselective synthetic routes [, , , ]. These syntheses typically involve the condensation of a chiral β-amino ester with methyl pyruvate followed by a series of chemical transformations.
Q5: Are there any known biological activities or applications of this compound?
A5: The provided research primarily focuses on the isolation, identification, and synthesis of this compound. The biological activities and potential applications of this compound are not extensively discussed in these abstracts. Further research is needed to explore the potential therapeutic benefits or other uses of this compound.
Q6: What are the implications of finding this compound in Arnica species used medicinally?
A7: The presence of this compound, even in trace amounts [], in Arnica species used medicinally raises questions about potential biological effects. While this compound itself has not been extensively studied for its pharmacological or toxicological properties, pyrrolizidine alkaloids as a class are known for their hepatotoxicity []. This finding underscores the importance of careful monitoring and quality control of herbal medicines to ensure consumer safety.
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